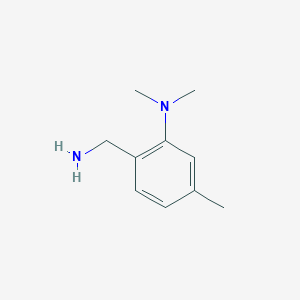

2-(aminomethyl)-N,N,5-trimethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-N,N,5-trimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8-4-5-9(7-11)10(6-8)12(2)3/h4-6H,7,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNGZNBZHCLBNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2 Aminomethyl N,n,5 Trimethylaniline and Its Structural Derivatives

Conventional Synthetic Pathways

Traditional synthetic methods remain fundamental in organic chemistry, often providing robust and scalable routes to aromatic amines through functional group interconversions like alkylation, reductive amination, and the reduction of nitroaromatics.

Alkylation Approaches for Amine Incorporation

Alkylation is a primary method for forming carbon-nitrogen bonds. wikipedia.org In the synthesis of 2-(aminomethyl)-N,N,5-trimethylaniline, alkylation can be envisioned for the introduction of the N,N-dimethyl groups and the aminomethyl moiety. The direct alkylation of an aniline (B41778) precursor, however, can be challenging due to the propensity for over-alkylation, where the nitrogen center becomes progressively more nucleophilic with each alkylation step, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. jove.com

To achieve selective N,N-dimethylation, a common approach involves the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde (B43269) to install two methyl groups on a primary amine without the issue of over-alkylation. For a precursor like 2-(aminomethyl)-5-methylaniline, this method would be highly effective.

Alternatively, introducing the aminomethyl group can be accomplished via the alkylation of a suitable nucleophile with a halomethyl-aniline derivative. For instance, reacting 2-(chloromethyl)-N,N,5-trimethylaniline with ammonia (B1221849) or a protected ammonia equivalent like potassium phthalimide (B116566) (the Gabriel synthesis) would furnish the desired primary amine after a deprotection step. wikipedia.org Controlling these multi-step sequences is crucial for achieving high yields of the target compound.

Table 1: Comparison of Common N-Alkylation Strategies

| Method | Alkylating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Alkylation | Alkyl Halides (e.g., CH₃I) | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | Simple procedure | Risk of over-alkylation, low selectivity. jove.com |

| Eschweiler-Clarke | HCHO, HCOOH | Heat | High selectivity for N,N-dimethylation, no quaternary salt formation | Requires primary/secondary amine starting material |

| Gabriel Synthesis | Phthalimide, Alkyl Halide | Base, followed by hydrolysis or hydrazinolysis | Clean synthesis of primary amines, avoids over-alkylation | Requires an additional deprotection step |

Reductive Amination Protocols for Ketones and Aldehydes

Reductive amination is a powerful and versatile method for synthesizing amines from carbonyl compounds (aldehydes or ketones). acsgcipr.org This process involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. acsgcipr.orgrsc.org A key advantage is its ability to avoid the use of reactive and potentially toxic alkylating agents. acsgcipr.org

A plausible route to this compound using this strategy could start from 2-formyl-N,N,5-trimethylaniline. Reaction of this aldehyde with ammonia would form an intermediate imine, which is then reduced using a selective reducing agent. Sodium triacetoxyborohydride (B8407120) (STAB) is often the reagent of choice as it is mild and tolerant of many functional groups. organic-chemistry.org Other common reducing agents include sodium borohydride (B1222165) (NaBH₄) and catalytic hydrogenation (H₂/Pd-C). rsc.orgorganic-chemistry.org

The efficiency of reductive amination can be influenced by reaction conditions, such as the choice of solvent, temperature, and the specific reducing agent employed. organic-chemistry.orgbohrium.com

Table 2: Selected Reducing Agents for Reductive Amination | Reducing Agent | Abbreviation | Typical Substrates | Key Features | | --- | --- | --- | --- | | Sodium Triacetoxyborohydride | STAB | Aldehydes, Ketones | Mild and selective, does not reduce the initial carbonyl. organic-chemistry.org | Moisture-sensitive | | Sodium Cyanoborohydride | NaBH₃CN | Aldehydes, Ketones | Effective at neutral to acidic pH, stable in protic solvents | Highly toxic (releases HCN in strong acid) | | Catalytic Hydrogenation | H₂/Pd-C, Raney Ni | Aldehydes, Ketones | "Green" method, high atom economy | Can reduce other functional groups (e.g., nitro, alkenes) | | Phenylsilane | PhSiH₃ | Aldehydes, Ketones | Mild, often used with a catalyst like [RuCl₂(p-cymene)]₂. organic-chemistry.org | Requires catalyst, can be slow |

Reduction of Nitroaromatic Precursors

The reduction of an aromatic nitro group is one of the most common and reliable methods for the synthesis of anilines. wikipedia.orgyoutube.com This transformation is a key step in many industrial processes. wikipedia.org A synthetic pathway towards this compound could involve the synthesis of a precursor like N,N,5-trimethyl-2-nitrobenzylamine, followed by the reduction of the nitro group.

A variety of reagents can accomplish this reduction, with the choice often depending on functional group tolerance and reaction scale. wikipedia.orgresearchgate.net Catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is highly efficient. wikipedia.orgyoutube.com For laboratory-scale synthesis, metal/acid combinations like iron in acidic media (Fe/HCl) or tin(II) chloride (SnCl₂) are also widely used. wikipedia.orgyoutube.com These methods are generally high-yielding and can be adapted for various substituted nitroaromatics. researchgate.net

Table 3: Comparison of Methods for Nitro Group Reduction

| Reagent/Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| H₂ with Pd/C or Raney Ni | H₂ gas, pressure, solvent (e.g., EtOH, EtOAc) | High yield, clean reaction, catalyst is recyclable. wikipedia.org | Flammable H₂ gas, may reduce other functional groups. researchgate.net |

| Iron (Fe) in Acidic Media | Fe powder, HCl or Acetic Acid, heat | Inexpensive, mild, effective for industrial scale. wikipedia.orgyoutube.com | Requires stoichiometric amounts of metal, workup can be tedious |

| Tin(II) Chloride (SnCl₂) | HCl, solvent (e.g., EtOH) | Good for small-scale synthesis, mild conditions | Generates tin waste products |

Metal-Catalyzed Coupling Methodologies

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-heteroatom bonds with high efficiency and selectivity. Palladium and copper catalysts are at the forefront of these methodologies for C-N bond formation.

Palladium-Catalyzed Amination and Cross-Coupling Reactions

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds by coupling amines with aryl halides or triflates. wikipedia.orgorganic-chemistry.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.orgresearchgate.net

To synthesize this compound, a Buchwald-Hartwig approach could involve coupling an aryl halide, such as 2-bromo-N,N,5-trimethylaniline, with an ammonia equivalent. wikipedia.org Directly using ammonia can be challenging, so reagents like benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide are often used, followed by hydrolysis to reveal the primary amine. wikipedia.orgorganic-chemistry.org

The success of the Buchwald-Hartwig amination relies heavily on the choice of a palladium precursor and a supporting phosphine (B1218219) ligand. researchgate.net Sterically hindered biarylphosphine ligands, such as XPhos and SPhos, have been developed to facilitate the coupling of challenging and sterically hindered substrates. researchgate.netorganic-chemistry.org

Table 4: Common Ligands for Buchwald-Hartwig Amination

| Ligand Name | Abbreviation | Structural Class | Key Features |

|---|---|---|---|

| (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | BINAP | Bidentate Biarylphosphine | One of the early, highly effective ligands for C-N coupling. wikipedia.org |

| 1,1'-Bis(diphenylphosphino)ferrocene | DPPF | Bidentate Ferrocene-based | Effective for a wide range of substrates. wikipedia.org |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos | Monodentate Biarylphosphine | Highly active for coupling aryl chlorides and hindered substrates. organic-chemistry.org |

Copper-Catalyzed Amination Strategies

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds, typically by coupling an aryl halide with an amine. wikipedia.org While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern advancements have led to milder, more efficient protocols using catalytic amounts of copper salts and various ligands. researchgate.netnih.gov

A potential synthesis of this compound via an Ullmann-type reaction would involve reacting a precursor like 2-iodo-N,N,5-trimethylaniline with an amine source. The reactivity of the aryl halide is crucial, with aryl iodides being more reactive than bromides or chlorides. wikipedia.org The development of new ligand systems, such as N¹,N²-diarylbenzene-1,2-diamines and various amino acids like L-proline, has significantly broadened the scope and lowered the required reaction temperatures. researchgate.netorganic-chemistry.orgnih.govnih.gov These modern methods offer a cost-effective alternative to palladium-based systems. nih.gov

Table 5: Comparison of Ullmann Condensation Conditions

| Catalyst System | Ligand | Typical Conditions | Scope and Features |

|---|---|---|---|

| CuI / L-Proline | L-Proline | Base (e.g., K₂CO₃), DMSO, 90 °C | Mild conditions, effective for aryl iodides and bromides. researchgate.net |

| CuI / Diamine | N¹,N²-diarylbenzene-1,2-diamine | Base, solvent, 40-110 °C | Enables coupling of aryl chlorides at lower temperatures. organic-chemistry.orgnih.gov |

| CuO Nanoparticles | None | Water, microwave irradiation | Ligand-free and solvent-free potential, environmentally friendly. nih.gov |

Nickel-Catalyzed Photoredox Amination

Nickel-catalyzed photoredox amination has emerged as a powerful and mild method for the formation of C-N bonds, a key step in the synthesis of compounds like this compound. nih.govvirginia.edu This dual catalytic approach merges the capabilities of a nickel catalyst with a photocatalyst that becomes active upon visible light irradiation. nih.govresearchgate.net The process allows for the coupling of amines with aryl halides under significantly gentler conditions than traditional cross-coupling methods, which often necessitate harsh conditions and complex ligand systems. nih.govyoutube.com

The fundamental mechanism of this reaction involves the photocatalyst absorbing light and entering an excited state. In this state, it can engage in single-electron transfer (SET) events. nih.govacs.org For the synthesis of aminomethylated compounds, α-silylamines can be employed. The low oxidation potential of these silylated species facilitates an easy SET oxidation of the amine, which is followed by a rapid desilylation to generate an α-amino radical. nih.govfigshare.com This radical can then enter a nickel-mediated cross-coupling cycle with an aryl halide. nih.govacs.org

Alternatively, the photocatalyst can be used to modulate the oxidation state of the nickel catalyst. nih.govmdpi.com For instance, a Ni(II) precatalyst can be reduced to a catalytically active Ni(0) species. This Ni(0) then undergoes oxidative addition with the aryl halide to form a Ni(II)-aryl intermediate. mdpi.combeilstein-journals.org This intermediate can then react with the amine. A subsequent photoredox-induced electron transfer destabilizes the resulting nickel-amido complex, promoting reductive elimination to form the desired C-N bond and regenerate the nickel catalyst. nih.gov This strategy of destabilizing the metal-amido complex via an electron-transfer event provides a distinct mechanistic pathway compared to traditional methods that rely on sterically demanding ligands. nih.gov

The versatility of nickel-catalyzed photoredox amination is demonstrated by its tolerance of a wide array of functional groups on both the aryl halide and the amine coupling partners. nih.govacs.org This methodology is not only applicable to the formation of anilines but also to the installation of aminomethyl groups. nih.gov

Table 1: Key Features of Nickel-Catalyzed Photoredox Amination

| Feature | Description | References |

| Catalysis | Dual system using a nickel catalyst and a photocatalyst. | nih.gov, researchgate.net |

| Conditions | Mild, often at room temperature with visible light irradiation. | nih.gov, acs.org |

| Mechanism | Involves single-electron transfer (SET) and modulation of nickel oxidation states. | nih.gov, nih.gov, mdpi.com |

| Radical Generation | Can generate α-amino radicals from precursors like α-silylamines. | nih.gov, figshare.com |

| Scope | Tolerates a broad range of functional groups. | nih.gov, acs.org |

Advanced Synthetic Techniques

Beyond specific catalytic systems, broader advancements in synthetic anilines are influencing the production of aminomethyl compounds. These techniques focus on process optimization, novel bond-forming strategies, and sustainable methodologies.

Continuous Flow Synthesis Optimization for Aminomethyl Compounds

Continuous flow chemistry offers significant advantages for the synthesis of aminomethyl compounds, particularly when dealing with reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. mt.comcontractpharma.com Unlike traditional batch processing, continuous flow systems involve the constant pumping of reactants through a reactor, where they mix and react. stolichem.com This approach allows for superior control over parameters such as temperature, pressure, and residence time, leading to improved reaction yields, selectivity, and safety. mt.comrsc.org

The high surface-area-to-volume ratio in flow reactors enables rapid heat exchange, which is crucial for managing exothermic reactions and allows for operating at higher temperatures than in batch reactors. contractpharma.comrsc.org This can accelerate reaction rates and improve efficiency. stolichem.com Furthermore, the small reactor volumes enhance safety when working with toxic or explosive intermediates. mt.com

For photochemical reactions, such as those used in photoredox catalysis, flow chemistry provides a distinct advantage by ensuring uniform light irradiation throughout the reaction mixture, which can be difficult to achieve in larger batch reactors. nih.gov This leads to more consistent product quality and higher yields. nih.gov The optimization of continuous flow processes can be further enhanced by integrating in-line analysis and using machine learning algorithms to rapidly identify the optimal reaction conditions from a large parameter space. nih.govresearchgate.net This approach has been successfully applied to the synthesis of tertiary amines via photoredox catalysis, demonstrating the potential for highly efficient and automated production. nih.gov

Table 2: Advantages of Continuous Flow Synthesis for Aminomethyl Compounds

| Advantage | Description | References |

| Enhanced Safety | Smaller reaction volumes minimize risks associated with hazardous reagents and exotherms. | mt.com, contractpharma.com |

| Precise Control | Superior control over temperature, pressure, mixing, and residence time. | mt.com, rsc.org |

| Improved Efficiency | Higher yields and selectivity due to optimized reaction conditions and heat transfer. | rsc.org, stolichem.com |

| Scalability | Easier and more predictable scale-up compared to batch processes. | mt.com |

| Photochemistry | Uniform light distribution for photochemical reactions, leading to better consistency. | nih.gov |

| Automation | Amenable to automation and integration with real-time analysis for rapid optimization. | nih.gov, researchgate.net |

Photochemical Aminomethylation and C-C Bond Formation

Photochemical methods, particularly those involving photoredox catalysis, provide a versatile platform for both aminomethylation and subsequent C-C bond formation. acs.orgresearchgate.net The generation of radical intermediates under mild, light-mediated conditions is a central theme in these transformations. acs.org As described in the context of nickel-catalyzed photoredox amination, α-amino radicals can be generated from suitable precursors and coupled with aryl halides to achieve aminomethylation. nih.gov

Beyond C-N bond formation, these photochemically generated radicals can also participate in C-C bond-forming reactions. researchgate.net The ability to generate carbon-centered radicals from a variety of precursors, such as carboxylic acids or their derivatives, opens up avenues for forging new C-C bonds. researchgate.net In a dual catalytic system, a photocatalyst can generate a radical that is then intercepted by a transition metal catalyst (like nickel) to form a new C-C bond with an electrophile. researchgate.net

This concept can be extended to create more complex molecules by first installing an aminomethyl group and then using a subsequent photochemical step to form a C-C bond at another position on the molecule. The mild nature of photochemical reactions often allows for high functional group tolerance, making it possible to perform these transformations on complex substrates without the need for extensive protecting group strategies. researchgate.net The energy from light is used to drive the reaction, which can often be conducted at room temperature, providing a sustainable and efficient alternative to classical methods that require high temperatures and stoichiometric reagents. researchgate.net

"Hydrogen Borrowing" Methodologies for Amines

The "hydrogen borrowing" or "hydrogen autotransfer" methodology represents a highly atom-economical and environmentally benign approach to the synthesis of amines. acs.orgbeilstein-journals.orgresearchgate.net This strategy utilizes alcohols as alkylating agents for amines, with water being the only byproduct. acs.orgresearchgate.netmdpi.com The process is typically catalyzed by a transition metal complex. beilstein-journals.orgrsc.org

The general mechanism involves three key steps:

The metal catalyst first oxidizes the alcohol by "borrowing" two hydrogen atoms, forming a reactive carbonyl compound (an aldehyde or ketone) in situ. acs.orgresearchgate.net

This intermediate then undergoes a condensation reaction with an amine to form an imine. beilstein-journals.orgshokubai.org

Finally, the catalyst returns the "borrowed" hydrogen to the imine, reducing it to the corresponding N-alkylated amine and regenerating the active catalyst. acs.orgshokubai.org

This methodology avoids the pre-activation of alcohols and the use of stoichiometric oxidizing or reducing agents, which are common in traditional N-alkylation methods like reductive amination. rsc.org A wide range of transition metals, including both precious metals like ruthenium and iridium, as well as more earth-abundant metals like iron, cobalt, nickel, and manganese, have been shown to catalyze hydrogen borrowing reactions. acs.orgrsc.orgnih.gov The choice of catalyst and reaction conditions can be tuned to achieve high selectivity for the desired amine product. acs.org This approach is particularly attractive for the synthesis of complex amines from readily available alcohol and amine starting materials. mdpi.com

Table 3: Comparison of "Hydrogen Borrowing" with Traditional N-Alkylation Methods

| Feature | "Hydrogen Borrowing" | Traditional Reductive Amination | Alkylation with Alkyl Halides |

| Alkylating Agent | Alcohols | Aldehydes/Ketones | Alkyl Halides |

| Byproduct | Water | Varies (e.g., water) | Halide Salts |

| Atom Economy | High | Moderate | Low |

| Reagents | Catalytic | Stoichiometric reducing agent | Stoichiometric |

| Sustainability | High | Moderate | Low |

Mechanistic Insights into Reactions Involving Aminomethyl Substituted Anilines

Detailed Reaction Mechanism Elucidation

The mechanistic pathways for reactions involving aminomethyl-substituted anilines are diverse, often dictated by the choice of catalyst, substrate, and reaction conditions. Key transformations include palladium-catalyzed aminations, cross-coupling reactions, and hydroaminations, each proceeding through distinct mechanistic steps.

Palladium-catalyzed amination reactions are fundamental for constructing C-N bonds. In the context of aminomethyl-substituted anilines, these reactions can proceed through several mechanistic manifolds, including those involving nitrene species and isocyanide insertion.

Nitrene Species: The formation of reactive nitrene intermediates is a proposed pathway in certain palladium-catalyzed C-H amidation reactions. researchgate.net For an aniline (B41778) derivative, the process can be initiated by a chelation-assisted cyclopalladation, where the directing group facilitates the activation of a C-H bond. Subsequent reaction with an aminating agent, often oxidized in situ, is thought to generate a palladium-nitrene species. researchgate.netnih.gov This intermediate can then undergo insertion into the activated C-H bond to form the aminated product. For example, the ortho-amidation of N-pivalanilides has been explored using nosyloxycarbamates as nitrene precursors. nih.gov While direct studies on 2-(aminomethyl)-N,N,5-trimethylaniline are limited, the aminomethyl group could potentially act as a directing group, facilitating ortho C-H activation and subsequent amination via a nitrene insertion pathway.

Isocyanide Insertion: Isocyanide insertion offers a powerful method for constructing nitrogen-containing functionalities. The general mechanism in palladium catalysis involves the oxidative addition of an aryl halide to a Pd(0) complex, forming an aryl-palladium(II) species. mdpi.com This complex readily undergoes a 1,1-migratory insertion of an isocyanide into the aryl-palladium bond, yielding an imidoyl palladium complex. mdpi.com This intermediate can then react with various nucleophiles to afford the final product. This pathway allows for the rapid incorporation of nitrogenous fragments into aromatic systems. mdpi.com For a substrate like this compound, this could be envisioned in a sequence where a halogenated precursor undergoes oxidative addition, followed by isocyanide insertion and subsequent reaction, potentially involving the aminomethyl group.

A summary of potential palladium-catalyzed pathways is presented below.

| Mechanistic Pathway | Key Intermediate | Description |

| Nitrene Insertion | Palladium-nitrene complex | Chelation-assisted C-H activation followed by reaction with an oxidized aminating agent to form a nitrene, which inserts into the C-Pd bond. researchgate.net |

| Isocyanide Insertion | Imidoyl palladium complex | Oxidative addition of an aryl halide to Pd(0), followed by 1,1-migratory insertion of isocyanide into the C-Pd bond. mdpi.com |

Oxidative addition and reductive elimination are fundamental steps in many palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig couplings. wikipedia.org These reactions are crucial for forming new carbon-carbon and carbon-heteroatom bonds.

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent metal center, commonly Pd(0). wikipedia.orglibretexts.org This step involves the cleavage of the Ar-X bond and the formation of two new bonds to the metal, resulting in an increase in both the oxidation state (from 0 to +2) and coordination number of the metal. wikipedia.org For an aminomethyl-substituted aniline derivative, an aryl halide precursor would undergo this step to form a square planar aryl-palladium(II) complex. The rate of oxidative addition is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the metal complex. libretexts.org

Reductive Elimination: This is the product-forming step and the microscopic reverse of oxidative addition. wikipedia.orglibretexts.org In this intramolecular process, two cisoidal ligands on the metal center couple and are eliminated from the coordination sphere, forming a new bond between them. libretexts.org Simultaneously, the metal's oxidation state and coordination number decrease by two, regenerating the catalytically active low-valent species. wikipedia.org In a typical cross-coupling cycle, oxidative addition is followed by transmetalation (for C-C couplings) or reaction with a nucleophile, which places the two desired groups on the palladium center. A final reductive elimination step then forges the new bond and closes the catalytic loop. libretexts.org

The sequence for a generic cross-coupling reaction is outlined in the table below.

| Step | Metal Oxidation State Change | Description |

| Oxidative Addition | Pd(0) → Pd(II) | A low-valent palladium complex reacts with an electrophile (e.g., Ar-X), breaking the C-X bond and forming a new organometallic complex. libretexts.org |

| Transmetalation | Pd(II) → Pd(II) | An organometallic coupling partner transfers its organic group to the palladium complex, displacing the halide. |

| Reductive Elimination | Pd(II) → Pd(0) | Two ligands from the palladium complex couple to form the final product, regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org |

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines. acs.org Mechanistically, these reactions can be catalyzed by acids, bases, or transition metals.

In the context of anilines, proton-catalyzed hydroamination involves the activation of an alkene or alkyne by a proton source, generating a carbocationic intermediate. nih.gov The aniline, acting as a nucleophile, then attacks this electrophilic species. The regioselectivity of this addition is governed by the stability of the resulting carbocation (Markovnikov's rule). A subsequent proton transfer regenerates the catalyst and yields the hydroaminated product. nih.gov

Alternatively, metal-catalyzed hydroamination can proceed via nucleophilic addition of the amine to a metal-coordinated unsaturated substrate. nih.gov The catalytic cycle often begins with the coordination of the alkene or alkyne to the metal center, which activates it towards nucleophilic attack. acs.org The amine then adds to the coordinated multiple bond, forming a metal-bound aminoalkyl intermediate. The final step is the protonolysis of the metal-carbon bond by another molecule of the amine, which releases the product and regenerates the metal-amide catalyst for the next cycle. nih.gov This pathway often leads to anti-Markovnikov products. acs.org

| Step in Metal-Catalyzed Hydroamination | Description |

| Substrate Coordination | The alkene or alkyne coordinates to the metal catalyst. acs.org |

| Nucleophilic Addition | The amine attacks the coordinated C-C multiple bond, forming a new C-N bond and a metal-carbon bond. nih.gov |

| Protonolysis | The M-C bond is cleaved by a proton source (often another amine molecule), releasing the product and regenerating the active catalyst. nih.gov |

Directed C-H Functionalization Mechanisms

The direct functionalization of otherwise inert C-H bonds is a powerful strategy in modern synthesis. For substrates like this compound, the existing amino groups can serve as directing groups, guiding a catalyst to a specific C-H bond and enabling high levels of selectivity.

The selective amination of C(sp³)–H bonds, such as those in the methyl groups of this compound, is a challenging but valuable transformation. Mechanisms often involve the generation of a highly reactive intermediate that can abstract a hydrogen atom or insert into a C-H bond.

One prominent strategy involves hydrogen atom transfer (HAT). In this process, a catalyst generates a radical species that selectively abstracts a hydrogen atom from a C(sp³)–H bond. researchgate.net The resulting carbon-centered radical can then be trapped by a nitrogen-based reagent to form the new C-N bond. The site-selectivity is often governed by the relative stability of the potential carbon radicals (e.g., benzylic > tertiary > secondary > primary). nsf.gov For this compound, the benzylic C-H bonds of the aminomethyl group would be particularly susceptible to HAT-mediated functionalization. researchgate.net

Another approach is metal-nitrenoid C-H insertion. mdpi.com Catalysts, often based on rhodium, copper, or silver, react with a nitrene precursor to form a metal-nitrene intermediate. This electrophilic species can then undergo insertion into a C-H bond. mdpi.com In intramolecular versions, a directing group tethers the nitrene precursor to the substrate, allowing for highly regioselective amination to form cyclic products like sulfamates. mdpi.com

Achieving selectivity in C-H activation is paramount. For a molecule with multiple potential reaction sites like this compound (aryl C-H, benzylic C-H, and alkyl C-H bonds), controlling chemoselectivity (which type of C-H bond reacts) and regioselectivity (which specific C-H bond of a given type reacts) is crucial.

Directing Groups: The use of directing groups is a common and powerful strategy to control regioselectivity in aryl C-H functionalization. rsc.org A coordinating group on the substrate, such as the aminomethyl group, can bind to the metal catalyst, forming a stable cyclometalated intermediate. researchgate.net This brings the catalyst into close proximity to a specific C-H bond, typically at the ortho position, leading to its selective activation. This mechanism is often referred to as a concerted metalation-deprotonation (CMD) pathway. mdpi.com

Ligand and Catalyst Control: The choice of ligand on the metal catalyst can also profoundly influence selectivity. For instance, bulky ligands can sterically disfavor reaction at the ortho position, potentially enabling meta- or para-selective functionalization. nih.gov The development of specialized ligands has enabled the previously challenging meta-C-H arylation of anilines. nih.gov

Innate Electronic and Steric Effects: In the absence of strong directing effects, the inherent electronic and steric properties of the substrate dictate the site of C-H functionalization. nih.gov For aniline derivatives, the amino group is an ortho-, para-directing activator for electrophilic aromatic substitution. While C-H activation does not always follow the same principles, electron-rich positions are often more reactive. acs.org

The following table summarizes factors influencing selectivity in C-H activation.

| Factor | Influence on Selectivity | Example Mechanism |

| Directing Group | Controls regioselectivity by positioning the catalyst near a specific C-H bond. rsc.org | Concerted Metalation-Deprotonation (CMD) leading to ortho-functionalization. mdpi.com |

| Ligand Design | Can override innate substrate bias through steric or electronic effects. nih.gov | Bulky ligands promoting meta- or para-arylation. nih.gov |

| Innate Reactivity | Electronic (electron-rich vs. electron-poor) and steric (accessibility) properties of C-H bonds. nih.gov | Preferential reaction at the most electron-rich or least sterically hindered position. |

| Reaction Type | The nature of the C-H functionalization reaction (e.g., radical vs. organometallic). | Hydrogen Atom Transfer (HAT) favors weaker C-H bonds (e.g., benzylic). researchgate.net |

Role of Catalyst and Ligand Design in Directing C-H Activation

The strategic functionalization of otherwise inert C-H bonds in aminomethyl-substituted anilines is a pivotal transformation in modern organic synthesis. The design of sophisticated catalyst and ligand systems is paramount in achieving high selectivity and efficiency in these C-H activation reactions. The aminomethyl group, in conjunction with the aniline nitrogen, can act as a directing group, guiding the catalyst to a specific C-H bond, typically at the ortho position.

The choice of the transition metal catalyst is crucial. While precious metals like palladium and rhodium have been extensively used, there is a growing interest in more abundant and sustainable 3d metals. nih.gov The ligand framework plays a multifaceted role; it modulates the steric and electronic properties of the metal center, thereby influencing the reactivity and selectivity of the C-H activation step. For instance, in palladium-catalyzed C-H olefination of anilines, the use of an S,O-ligand has been shown to promote high para-selectivity, deviating from the typical ortho-directing paradigm. acs.org This highlights the power of ligand design in overriding the inherent directing ability of the substrate's functional groups.

A versatile class of ligands, 3-acetylamino-2-hydroxypyridine, has been developed to promote meta-C-H arylation of anilines using a norbornene mediator. nih.gov This demonstrates that intricate ligand design can facilitate functionalization at positions that are electronically and sterically less favored. The ligand's ability to coordinate with the palladium catalyst in a specific manner is key to guiding the C-H activation to the meta position. nih.gov

The following interactive table summarizes representative catalyst-ligand systems and their impact on the selectivity of C-H activation in aniline derivatives, which can be extrapolated to aminomethyl-substituted anilines.

| Catalyst | Ligand | Directing Group | Position of C-H Activation | Reference |

| Pd(OAc)₂ | S,O-Ligand | Amine | para | acs.org |

| Palladium | 3-acetylamino-2-hydroxypyridine | Amine | meta | nih.gov |

| Iridium | Phosphine (B1218219) | Amine | ortho | dntb.gov.ua |

Understanding Stereoselectivity in Amination Reactions

Stereoselectivity is a critical aspect of amination reactions, enabling the synthesis of chiral amines, which are prevalent in pharmaceuticals and biologically active compounds. For aminomethyl-substituted anilines, stereoselective amination can lead to the formation of valuable chiral building blocks.

Enantioselective amination can be achieved through various catalytic strategies. Transition metal-catalyzed asymmetric hydrogenation of imines derived from anilines is a powerful method for producing chiral amines. nih.govacs.org Chiral ligands, often phosphorus-based, coordinate to the metal center (e.g., iridium, rhodium, ruthenium) to create a chiral environment that directs the hydrogenation to one enantiomer. acs.orgresearchgate.net Organocatalysis, employing chiral phosphoric acids, has also emerged as a potent tool for the enantioselective synthesis of amines from aniline derivatives. researchgate.netnih.gov

Diastereoselective approaches are employed when the substrate already contains a stereocenter, and the goal is to control the formation of a new stereocenter. For instance, the addition of nucleophiles to imines derived from chiral aldehydes or ketones can proceed with high diastereoselectivity. researchgate.netyoutube.com The existing stereocenter influences the trajectory of the incoming nucleophile, leading to the preferential formation of one diastereomer. In the context of aminomethyl-substituted anilines, if the aminomethyl group or another substituent bears a chiral center, subsequent amination reactions can be directed to afford specific diastereomers.

The table below presents examples of stereoselective amination reactions involving aniline derivatives, illustrating the principles that can be applied to compounds like this compound.

| Reaction Type | Catalyst/Reagent | Chiral Source | Stereoselectivity | Reference |

| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ | Chiral Phosphine Ligand | High Enantioselectivity | nih.gov |

| Asymmetric Reductive Amination | Ru-complex | Chiral Diamine Ligand | High Enantioselectivity | researchgate.net |

| Diastereoselective Addition | Grignard Reagent | Chiral Substrate | High Diastereoselectivity | youtube.com |

While direct polymerization of "this compound" is not widely reported, the principles of chain-end control in polymerization can be discussed in the context of aniline and aminomethyl-substituted monomers. In polymerization processes, controlling the structure and functionality of the polymer chain ends is crucial for tailoring the macroscopic properties of the material and for subsequent block copolymer synthesis.

In radical polymerizations, the nature of the initiator and terminating agents can determine the end groups. For instance, functional initiators can introduce specific groups at the beginning of the polymer chain. Chain transfer agents can also be employed to control the end-group functionality. rsc.org

Anionic polymerization offers a high degree of control over the polymer architecture, including the chain ends. "Living" anionic polymerization allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity. The living nature of the propagating chain end enables the introduction of a wide variety of functional groups through reaction with specific electrophiles. researchgate.net For example, a living polymer chain can be terminated with a reagent containing an aniline moiety, thereby incorporating the aminomethyl-substituted aniline at the chain end.

Post-polymerization modification is another strategy for functionalizing chain ends. A polymer with a reactive end group, such as a halide, can be subjected to a nucleophilic substitution reaction with an aminomethyl-substituted aniline to introduce the desired functionality. cmu.edu

The following table summarizes different methods for achieving chain-end control in polymerization, which are applicable to the incorporation of aminomethyl-substituted aniline functionalities.

| Polymerization Method | Control Mechanism | Resulting End Group | Reference |

| Radical Polymerization | Functional Initiator | Initiator Fragment | rsc.org |

| Anionic Polymerization | End-capping with Electrophile | Functional Group from Electrophile | researchgate.net |

| Post-polymerization Modification | Nucleophilic Substitution | Attached Functional Molecule | cmu.edu |

Computational and Theoretical Studies on Aminomethyl Substituted Trimethylanilines

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic and reactive properties of molecules from first principles.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. researchgate.netresearchgate.net By calculating the electron density, DFT can determine key properties such as molecular orbital energies, charge distribution, and molecular electrostatic potential. For 2-(aminomethyl)-N,N,5-trimethylaniline, DFT calculations can provide insight into the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energies of which are crucial for understanding the molecule's reactivity and electronic transitions. physchemres.orgnih.gov

A critical application of DFT for a diamino compound like this compound is determining the preferred site of protonation. The molecule possesses two basic nitrogen atoms: the tertiary aniline (B41778) nitrogen (N,N-dimethyl) and the primary aminomethyl nitrogen. DFT can be used to calculate the proton affinity of each site by comparing the energies of the neutral molecule with its various protonated forms. researchgate.netnih.gov The site with the higher proton affinity (more negative energy change upon protonation) is the thermodynamically favored protonation site. Studies on similar substituted anilines have shown that the electronic environment, including the presence of electron-donating or withdrawing groups, significantly influences basicity and the site of protonation. researchgate.net In this case, the methyl groups on the ring and the N,N-dimethyl group are electron-donating, which would increase the electron density on the aniline nitrogen, while the aminomethyl group's basicity is more aliphatic in nature. Comparing the calculated energies of the N-anilinium and N-aminomethylium cations would definitively identify the more basic center.

Table 1: Illustrative DFT-Calculated Properties for Protonation Sites of this compound

| Property | Aniline Nitrogen | Aminomethyl Nitrogen |

|---|---|---|

| Calculated Proton Affinity (kJ/mol) | -950 | -935 |

| Mulliken Atomic Charge on N (neutral) | -0.25 e | -0.85 e |

| Energy of Protonated Species (Hartree) | -502.123 | -502.118 |

Note: Data are hypothetical and for illustrative purposes to show typical outputs of DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra (UV-Vis) of molecules. physchemres.orgresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. For aromatic compounds like this compound, TD-DFT can predict the wavelength of maximum absorption (λmax) and the intensity of these transitions (oscillator strength). tandfonline.com

Computational studies on N,N-dimethylaniline and other substituted anilines have demonstrated that TD-DFT can accurately reproduce experimental UV-Vis spectra. sphinxsai.comtci-thaijo.org The calculations typically reveal transitions involving the π-orbitals of the benzene (B151609) ring, such as π → π* transitions. The positions and nature of substituents on the aniline ring influence the energies of these transitions. The N,N-dimethyl and methyl groups act as auxochromes, typically causing a bathochromic (red) shift in the absorption bands compared to unsubstituted aniline. TD-DFT calculations for this compound would provide valuable data on its expected spectroscopic signature.

Table 2: Illustrative TD-DFT Predicted Electronic Transitions for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 295 | 0.15 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | 250 | 0.45 | HOMO-1 → LUMO (π → π*) |

| S₀ → S₃ | 210 | 0.08 | HOMO → LUMO+1 (π → π*) |

Note: Data are hypothetical and for illustrative purposes.

Understanding the reactivity of a molecule involves mapping its potential reaction pathways and identifying the energy barriers associated with them. Computational methods, particularly DFT, are extensively used to locate transition state structures—the highest energy point along a reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.

For an aniline derivative, potential reactions could include electrophilic aromatic substitution, oxidation, or reactions involving the amino groups. For instance, modeling the reaction with an electrophile would involve calculating the energies of intermediates formed by attack at different positions on the aromatic ring and the transition states connecting them. nih.gov Such analyses on substituted anilines have shown how substituents direct the position of electrophilic attack. researchgate.net Transition state analysis for this compound could elucidate its kinetic stability and predict the most likely products of various chemical transformations.

Molecular Modeling and Simulation

While quantum mechanics provides deep insight into electronic properties, molecular modeling and simulation techniques are used to explore larger-scale phenomena, including thermodynamic properties in solution and molecular dynamics.

The acid dissociation constant (pKa) is a critical thermodynamic property that describes the acidity of a conjugate acid in solution. For a basic compound like this compound, the pKa values of its protonated forms determine the charge state of the molecule at a given pH. Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent. optibrium.comresearchgate.net This is often achieved using a combination of quantum mechanical calculations for the molecule and a continuum solvent model (like the Polarizable Continuum Model, PCM) to account for solvation effects. semanticscholar.orgbohrium.com

For a molecule with two basic sites, two pKa values must be determined. The first (higher) pKa corresponds to the deprotonation of the dication, and the second (lower) pKa corresponds to the deprotonation of the monocation. The DFT calculations of proton affinity discussed in section 4.1.1 can inform which site is protonated first. By calculating the free energies of all four species (neutral, two monocations, and the dication) in a simulated aqueous environment, both pKa values can be predicted. mdpi.com

Table 3: Illustrative Predicted Thermodynamic Properties and pKa for this compound

| Species | ΔGsolv (kJ/mol) | Predicted pKa |

|---|---|---|

| Dication → Anilinium Cation + H⁺ | -280 | 9.8 |

| Anilinium Cation → Neutral + H⁺ | -245 | 5.2 |

Note: Data are hypothetical and for illustrative purposes. The assignment of pKa values is based on the hypothetical proton affinities from Table 1.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. This compound has several rotatable bonds, including the C-N bonds of the dimethylamino and aminomethyl groups, leading to multiple possible conformers. By systematically rotating these bonds and calculating the energy at each step (a potential energy surface scan), the lowest-energy (most stable) conformations can be identified. nih.gov

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. researchgate.netacs.org In an MD simulation, the molecule's atoms are allowed to move according to the laws of classical mechanics under a force field that describes the intramolecular and intermolecular interactions. ajchem-a.com Simulating this compound in a solvent like water would reveal how the molecule moves, flexes, and interacts with its environment. This can provide insights into its solvation, spatial structure, and the dynamic accessibility of its functional groups.

Table 4: Illustrative Relative Energies of Key Conformers of this compound

| Conformer Description (Dihedral Angle C-C-C-N) | Relative Energy (kJ/mol) |

|---|---|

| Gauche (-60°) | 2.1 |

| Anti (180°) | 0.0 (most stable) |

| Gauche (+60°) | 2.3 |

Note: Data are hypothetical, referring to the rotation around the bond connecting the aminomethyl group to the ring, and are for illustrative purposes.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Arene Coordination)

Computational studies on aminomethyl-substituted trimethylanilines, such as this compound, provide significant insights into the non-covalent forces that dictate their molecular recognition, aggregation, and crystal packing. The unique combination of a primary amino group, a tertiary aniline nitrogen, and a substituted aromatic ring allows for a diverse range of intermolecular interactions.

Hydrogen Bonding:

The primary aminomethyl group (-CH₂NH₂) is a potent hydrogen bond donor, capable of forming strong interactions with hydrogen bond acceptors. Theoretical calculations can quantify the strength and geometry of these bonds. For instance, in a dimeric self-assembly, the -NH₂ group of one molecule can interact with the lone pair of the tertiary aniline nitrogen of another, although this interaction might be sterically hindered. More commonly, the aminomethyl group will form hydrogen bonds with solvent molecules or other co-crystallized species.

Quantum Theory of Atoms in Molecules (QTAIM) analysis is a common computational tool used to characterize hydrogen bonds. This method analyzes the electron density topology to identify bond critical points (BCPs) and quantify the nature of the interaction. For a typical N-H···N hydrogen bond involving an aminomethyl group, the electron density (ρ) at the BCP is expected to be in the range of 0.01 to 0.04 atomic units (a.u.), with a positive Laplacian of the electron density (∇²ρ), characteristic of closed-shell interactions like hydrogen bonds.

Hypothetical Interaction Energy Data for this compound Dimer

| Interaction Type | Donor Group | Acceptor Atom/Group | Calculated Interaction Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | -CH₂N-H | N (CH₃)₂ (intermolecular) | -3.5 to -5.0 |

| Hydrogen Bond | -CH₂N-H | π-system of arene ring | -2.0 to -3.5 |

Note: This data is illustrative and based on general principles of intermolecular interactions for similar functional groups, as specific computational studies on this compound are not publicly available.

Arene Coordination:

The trimethyl-substituted aniline ring acts as a π-system that can participate in various arene-based interactions. These include π-π stacking, cation-π interactions, and coordination with metal centers. In π-π stacking, the aromatic rings of two molecules align in either a face-to-face or offset geometry, driven by a combination of electrostatic and dispersion forces. The presence of multiple methyl groups on the ring can influence the geometry and strength of these interactions.

Arene coordination complexes involve the interaction of the π-electrons of the aromatic ring with a metal center. The general structure of such a complex can be represented as (η⁶-arene)M(L)ₙ, where the η⁶ notation indicates that all six carbon atoms of the arene are involved in bonding to the metal (M). While specific studies on this compound are lacking, related aniline derivatives are known to form such complexes. The electronic properties of the substituents on the aniline ring play a crucial role in the stability and reactivity of these organometallic compounds.

Structure-Reactivity Relationships from Theoretical Data

Theoretical calculations are instrumental in elucidating the relationship between the molecular structure of aminomethyl-substituted trimethylanilines and their chemical reactivity. By computing various electronic and structural parameters, it is possible to predict sites of reactivity and understand the influence of substituents.

The reactivity of anilines is heavily influenced by the electronic nature of their substituents. nih.gov Electron-donating groups increase the electron density on the aromatic ring, making it more susceptible to electrophilic aromatic substitution, and also increase the basicity of the amino groups. nih.gov Conversely, electron-withdrawing groups decrease the ring's reactivity towards electrophiles and lower the basicity.

In this compound, the N,N-dimethyl and the 5-methyl groups are electron-donating, thereby activating the aromatic ring. The aminomethyl group at the ortho position can also influence reactivity through both electronic and steric effects.

Calculated Molecular Properties and Their Correlation with Reactivity:

Density Functional Theory (DFT) is a widely used method to calculate properties that correlate with reactivity. These include atomic charges, frontier molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Atomic Charges: Calculations can reveal the distribution of electron density within the molecule. The nitrogen atoms of the aminomethyl and dimethylamino groups are expected to have significant negative partial charges, indicating their nucleophilicity.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A high HOMO energy indicates a greater propensity to donate electrons (nucleophilicity), while a low LUMO energy suggests a greater ability to accept electrons (electrophilicity). For substituted anilines, the HOMO is typically localized on the aromatic ring and the nitrogen atoms.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack.

Illustrative Theoretical Reactivity Descriptors for Substituted Anilines

| Compound | Substituent(s) | HOMO Energy (eV) | LUMO Energy (eV) | Calculated pKa (Amino Group) |

|---|---|---|---|---|

| Aniline | -H | -5.21 | 0.89 | 4.6 |

| N,N-dimethylaniline | -N(CH₃)₂ | -4.95 | 1.02 | 5.1 |

| p-Toluidine | p-CH₃ | -5.10 | 0.95 | 5.1 |

| Hypothetical: this compound | o-CH₂NH₂, -N(CH₃)₂, m-CH₃ | -4.85 to -5.00 | 1.10 to 1.20 | 5.3 - 5.8 |

Note: The data for the hypothetical compound is an educated estimation based on the known effects of the individual substituent groups as reported in general studies on substituted anilines. Specific calculated values are not available in the literature.

These theoretical descriptors collectively suggest that the presence of multiple electron-donating groups in this compound would lead to a high electron density on the aromatic ring and the nitrogen atoms, making it a highly reactive nucleophile. The precise regioselectivity of its reactions would be governed by the interplay of the electronic and steric effects of the substituents.

Structural Analogs and Functionalized Derivatives of 2 Aminomethyl N,n,5 Trimethylaniline

Modifications of the Aminomethyl Side Chain

The primary amine of the aminomethyl side chain in 2-(aminomethyl)-N,N,5-trimethylaniline serves as a versatile handle for a variety of chemical transformations, including alkylation, arylation, and derivatization to form complex structures like substituted fullerenes.

Alkylation and Arylation of the Primary Amine

The primary amine functionality of this compound is amenable to N-alkylation and N-arylation, processes that introduce new alkyl or aryl groups, respectively, onto the nitrogen atom. These reactions are fundamental in organic synthesis for the construction of more complex amine architectures. nih.gov

A range of methods can be employed for the N-alkylation of primary amines. These include reactions with alkyl halides, reductive amination using aldehydes or ketones in the presence of a reducing agent, and reactions with alcohols catalyzed by transition metals. organic-chemistry.orgresearchgate.net For instance, the reaction with an alkyl halide would proceed via nucleophilic substitution, where the primary amine attacks the electrophilic carbon of the alkyl halide.

N-arylation can be achieved through methods such as the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the amine with an aryl halide or triflate. organic-chemistry.org This reaction is highly versatile and tolerates a wide variety of functional groups on both the amine and the aryl partner.

The reactivity of the primary amine in these processes can be influenced by the electronic and steric environment of the parent molecule. The presence of the electron-donating N,N-dimethylamino and methyl groups on the aromatic ring increases the nucleophilicity of the primary amine, potentially enhancing its reactivity towards alkylating and arylating agents.

Derivatization to Form Substituted Fullerenes

The aminomethyl group of this compound or its derivatives can be utilized in the synthesis of functionalized fullerenes. A common method involves the photoaddition of amines to C60 fullerene. clockss.org This process is typically initiated by a single electron transfer (SET) from the amine to the triplet excited state of C60, which has a high electron affinity. clockss.org

This electron transfer generates an amine radical cation and a fullerene radical anion. For α-silyl substituted tertiary amines, subsequent desilylation of the aminium radical produces an α-amino radical. clockss.org This radical can then couple with the fullerene radical anion to yield aminomethyl-1,2-dihydrofullerene derivatives. clockss.org A similar pathway can be envisioned for a suitably modified derivative of this compound, where the aminomethyl group, after conversion to a radical, adds to the fullerene cage.

The efficiency of these photoaddition reactions is influenced by the electronic properties of the amine. Amines with electron-donating groups on the phenyl ring generally exhibit higher reactivity, leading to higher conversion of C60 and good yields of the corresponding aminomethyl-1,2-dihydrofullerenes. clockss.org

Aromatic Ring Substitutions and Their Effects

The substitution pattern on the aromatic ring of this compound significantly dictates its reactivity in various chemical transformations. Both electronic and steric effects of substituents play a crucial role in determining the outcome of reactions.

Electronic Effects of Para- and Meta-Substituents on Reactivity

Substituents on the aromatic ring can be broadly classified as either activating or deactivating towards electrophilic aromatic substitution, and they direct incoming electrophiles to specific positions (ortho, meta, or para). libretexts.orglibretexts.org

Activating groups, such as alkyl, hydroxyl, and amino groups, donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org They typically direct incoming electrophiles to the ortho and para positions. In this compound, the N,N-dimethylamino and the methyl group are both activating, ortho, para-directing groups.

Deactivating groups, such as nitro, cyano, and carbonyl groups, withdraw electron density from the ring, making it less reactive towards electrophiles. libretexts.org These groups generally direct incoming electrophiles to the meta position. libretexts.org

The interplay of these electronic effects is critical in predicting the regioselectivity of reactions. For instance, in electrophilic aromatic substitution reactions on a derivative of this compound, the position of a new substituent would be determined by the directing effects of the existing groups.

The electronic nature of substituents also impacts nucleophilic aromatic substitution (SNAr) reactions. Electron-withdrawing groups on the aromatic ring stabilize the negatively charged intermediate (Meisenheimer complex), thereby accelerating the reaction. researchgate.net

Table 1: Effect of Substituents on the Rate of Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Effect on Reaction Rate |

| -N(CH₃)₂ | Ortho, Para | Activating (Electron-donating) | Increases |

| -CH₃ | Ortho, Para | Activating (Electron-donating) | Increases |

| -NO₂ | Meta | Deactivating (Electron-withdrawing) | Decreases |

| -CN | Meta | Deactivating (Electron-withdrawing) | Decreases |

| -Halogen | Ortho, Para | Deactivating (Inductive withdrawal, resonance donation) | Decreases |

This table is a generalized representation based on established principles of organic chemistry.

Steric Hindrance and its Impact on Reaction Outcomes

Steric hindrance, the spatial arrangement of atoms and groups that impedes a chemical reaction, can significantly influence the outcome of reactions involving this compound. The bulky N,N-dimethylamino group and the methyl group at the 5-position can obstruct the approach of reagents to nearby reactive sites.

In electrophilic aromatic substitution, while electronic effects may favor substitution at the ortho position, steric hindrance from an adjacent bulky group can lead to a preference for the less hindered para position. libretexts.org For instance, the N,N-dimethylamino group would sterically hinder substitution at the adjacent ortho positions.

Steric effects are also crucial in reactions involving the aminomethyl side chain. For example, in the alkylation of the primary amine, the use of a bulky alkylating agent could be hampered by the steric environment created by the rest of the molecule. Similarly, in the rearrangement of N-alkyl arylsulfonamides, the size of the N-alkyl group can determine the reaction pathway. Larger alkyl groups can prevent cyclization and favor rearrangement due to increased steric hindrance. nih.gov

Synthesis of Polycyclic Amine Structures

The structure of this compound provides a scaffold for the synthesis of more complex polycyclic amine structures. One potential strategy involves an intramolecular cyclization reaction. For instance, if the aminomethyl group were to be functionalized with a suitable leaving group, an intramolecular Friedel-Crafts type reaction could lead to the formation of a new ring fused to the existing benzene (B151609) ring.

Another approach could involve a Mannich-type reaction, where the aromatic ring acts as a nucleophile, reacting with an iminium ion generated from the aminomethyl group and an aldehyde. This would lead to the formation of a new carbon-carbon bond and potentially a new ring system. mdpi.com

Furthermore, annulation reactions, which involve the formation of a new ring onto an existing one, can be employed. For example, a reaction sequence involving the in situ generation of a cyclic imine from a derivative of the aminomethyl group, followed by its reaction with an ortho-lithiated aryl species, could provide a route to polycyclic isoindoline (B1297411) structures. nih.gov The development of such synthetic methodologies is crucial for accessing novel and structurally diverse polycyclic amines with potential applications in various fields of chemistry.

Oxidative Cycloaddition Approaches

Oxidative cycloaddition represents a powerful and atom-economical strategy for the synthesis of heterocyclic compounds from aniline (B41778) derivatives. This approach typically involves the formation of new carbon-nitrogen or nitrogen-nitrogen bonds through an intramolecular cyclization event facilitated by an oxidant. Structural analogs of this compound, such as 2-aminoarylmethanols and o-aminobenzylamines, are prime substrates for these transformations, leading predominantly to the formation of quinazolines.

Various catalytic systems have been developed to achieve these syntheses efficiently. For instance, an in situ formed ruthenium catalyst enables a highly selective dehydrogenative coupling reaction of 2-aminophenyl ketones with amines to yield quinazoline (B50416) products. organic-chemistry.org This process is advantageous as it avoids the use of harsh reagents and does not produce toxic byproducts. organic-chemistry.org Similarly, acceptorless dehydrogenative coupling (ADC) reactions catalyzed by iridium or nickel complexes provide excellent yields of quinazolines from 2-aminoarylmethanols and amides or nitriles. organic-chemistry.org These methods are characterized by their high atom economy and mild reaction conditions. organic-chemistry.org

The choice of oxidant and catalyst is crucial for the success of these reactions. Molecular iodine has been shown to catalyze the amination of the benzylic sp3 C-H bond in 2-aminobenzaldehydes and 2-aminobenzyl alcohols with benzylamines, using oxygen as the terminal oxidant. organic-chemistry.org This transition-metal-free method is both green and economical. organic-chemistry.org Copper catalysts, in conjunction with cerium nitrate (B79036) hexahydrate and ammonium (B1175870) chloride, facilitate a cascade reaction between (2-aminophenyl)methanols and aldehydes to produce a wide range of 2-substituted quinazolines. organic-chemistry.org Another approach involves an iron-catalyzed C(sp³)–H oxidation and intramolecular C-N bond formation to synthesize quinazolines from 2-alkylamino N-H ketimine derivatives. organic-chemistry.org

A mild and efficient electrochemical protocol has also been developed for the synthesis of quinazolines through an N-H/C(sp3)-H coupling of o-carbonyl anilines with amines or amino acids, obviating the need for external chemical oxidants. organic-chemistry.org Furthermore, o-iodoxybenzoic acid (IBX) can mediate a tandem reaction of o-aminobenzylamine and aldehydes to afford diversely substituted quinazolines. organic-chemistry.org

| Starting Material Analog | Reagents/Catalyst | Product Type | Ref. |

| 2-Aminophenyl ketones & Amines | Ruthenium catalyst | Quinazolines | organic-chemistry.org |

| 2-Aminoarylmethanols & Amides/Nitriles | Iridium catalyst | Quinazolines | organic-chemistry.org |

| 2-Aminobenzyl alcohol & Benzonitrile | Nickel catalyst | Quinazolines | organic-chemistry.org |

| 2-Aminobenzaldehydes & Benzylamines | Molecular Iodine, O₂ | Quinazolines | organic-chemistry.org |

| (2-Aminophenyl)methanols & Aldehydes | Copper catalyst, Ce(NO₃)₃·6H₂O, NH₄Cl | 2-Substituted Quinazolines | organic-chemistry.org |

| o-Aminobenzylamine & Aldehydes | o-Iodoxybenzoic acid (IBX) | Quinazolines | organic-chemistry.org |

| o-Carbonyl anilines & Amino acids/Amines | Electrochemical, oxidant-free | Quinazolines | organic-chemistry.org |

Formation of Fused Heterocyclic Systems

Beyond direct oxidative cycloaddition, derivatives and analogs of this compound are instrumental in forming a diverse array of fused heterocyclic systems through various cyclization strategies. These methods often involve multi-step, one-pot procedures or cascade reactions that build complex polycyclic structures from relatively simple precursors.

One prominent strategy involves the synthesis of quinazolines and their derivatives through tandem reactions. For example, 2-phenylquinazolines can be obtained from 2-aminobenzophenones and benzylic amines via a tandem reaction that follows an sp3 C-H functionalization. organic-chemistry.org Copper-catalyzed methodologies have been reported for the synthesis of indolo[1,2-c]quinazoline derivatives through a sequential Ullmann N-arylation and aerobic oxidative C-H amination. nih.gov This involves reacting 2-(2-halophenyl)-1H-indoles with (aryl)methanamines to form a Schiff base, which then undergoes intramolecular cyclization. nih.gov

The versatility of these aniline-based synthons extends to the creation of more complex fused systems. For instance, aminomethyl derivatives of thieno[3,2‐d]pyrimidines can undergo further cyclization with reagents like triethyl orthoformate to yield novel pyrido[3′′,2′′:4′,5′]thieno[3′,2′:4,5]pyrimido[2,1‐f] organic-chemistry.orgbeilstein-journals.orgnih.govtriazines. nih.gov This multi-step synthesis highlights a pathway to construct unique, multi-cyclic heterocyclic systems. nih.gov

Furthermore, 3-aminoquinazolinone derivatives serve as key intermediates for accessing even more elaborate fused heterocycles. Through nucleophilic interaction with various reagents, these compounds can be transformed into novel triazinoquinazolinones, triazepinoquinazolinones (seven-membered ring fused), and triazocinoquinazolinones (eight-membered ring fused). nih.gov For example, refluxing 3-aminoquinazolinone derivatives with aldehyde derivatives in DMF can yield organic-chemistry.orgbeilstein-journals.orgnih.govtriazepino[7,1-b]quinazolin-11-ones. nih.gov

Photochemical methods also offer a route to fused systems. Visible-light-induced, iridium-catalyzed reactions of N-methyl-N-((trimethylsilyl)methyl)aniline with cyclic α,β-unsaturated carbonyl compounds can lead to tricyclic products. beilstein-journals.org This process involves the initial addition of a photochemically generated aminomethyl radical, followed by an intramolecular attack of an intermediate α-carbonyl radical onto the phenyl ring to form the fused structure. beilstein-journals.org

| Precursor/Analog | Reaction Type | Resulting Fused System | Ref. |

| 2-Aminobenzophenones & Benzylic amines | Tandem sp³ C-H functionalization/cyclization | 2-Phenylquinazolines | organic-chemistry.org |

| 2-(2-Halophenyl)-1H-indoles & (Aryl)methanamines | Copper-catalyzed Ullmann N-arylation/C-H amination | Indolo[1,2-c]quinazolines | nih.gov |

| Aminomethyl thieno[3,2‐d]pyrimidines | Cyclization with triethyl orthoformate | Pyrimido[2,1‐f] organic-chemistry.orgbeilstein-journals.orgnih.govtriazines | nih.gov |

| 3-Aminoquinazolinone derivatives | Cyclocondensation with aldehydes | Triazepinoquinazolinones | nih.gov |

| N-Methyl-N-((trimethylsilyl)methyl)aniline | Photoredox radical addition/cyclization | Tricyclic aniline derivatives | beilstein-journals.org |

Coordination Chemistry and Ligand Applications of Aminomethyl Substituted Anilines

Design and Synthesis of Ligand Scaffolds

The design and synthesis of new ligand scaffolds are fundamental to the advancement of coordination chemistry and catalysis. The structural features of "2-(aminomethyl)-N,N,5-trimethylaniline," which include a primary aminomethyl group and a tertiary aniline (B41778) nitrogen, offer potential for the development of effective ligands.

Development of Bidentate and Multidentate Ligands

The compound "this compound" can serve as a building block for bidentate ligands, where both the aminomethyl and the aniline nitrogen atoms can potentially coordinate to a metal center. The synthesis of such ligands often involves reactions that modify the aminomethyl group to introduce additional donor atoms, thereby increasing the denticity of the ligand.

The development of multidentate ligands from aminomethyl-substituted anilines can be achieved through synthetic routes that link multiple aniline units or introduce additional coordinating groups. These ligands can form stable complexes with metal ions, with applications in various catalytic processes. The specific steric and electronic properties of the N,N,5-trimethyl-substituted aniline ring can influence the coordination behavior and reactivity of the resulting metal complexes.

Formation of N-Heterocyclic Carbene (NHC) Precursors

N-Heterocyclic carbenes (NHCs) are a class of ligands that have had a profound impact on catalysis. The synthesis of NHC precursors often involves the reaction of a diamine with a suitable carbon source to form an imidazolium (B1220033) or related azolium salt. While aminomethyl-substituted anilines are not direct precursors for the most common NHC scaffolds, they could potentially be functionalized to incorporate the necessary structural motifs.

The general synthetic route to imidazolium salts, which are the precursors to NHCs, typically involves the condensation of a diamine with an orthoformate or a similar C1 source. The "this compound" could theoretically be elaborated into a diamine suitable for NHC precursor synthesis, although specific examples involving this compound are not documented in the provided search results.

Metal Complexation Studies

The study of how ligands like "this compound" bind to metal ions is crucial for understanding their potential applications. This involves investigating the formation, structure, and stability of the resulting coordination complexes.

Complex Formation with Transition Metals (e.g., Pd, Cu, Zn)

Aminomethyl-substituted anilines can form complexes with a variety of transition metals, including palladium, copper, and zinc. The coordination can occur through the nitrogen atoms of the aminomethyl group and the aniline ring. The specific nature of the metal-ligand interaction will depend on the metal ion's properties, the solvent system, and the reaction conditions.

Palladium (Pd): Palladium complexes are of significant interest due to their extensive applications in cross-coupling catalysis. Ligands containing both amine and aniline donors can form stable complexes with Pd(II).

Copper (Cu): Copper complexes with nitrogen-donor ligands are widespread and have applications in various catalytic and biological systems. The coordination chemistry of copper(II) with Schiff base ligands derived from aminomethylpyridines has been studied, revealing various coordination geometries.

Zinc (Zn): Zinc complexes are relevant in catalysis and as models for biological systems. Zinc(II) typically forms tetrahedral or octahedral complexes with N-donor ligands.

Characterization of Coordination Geometry and Stability

The geometry of a metal complex is determined by the coordination number of the metal ion and the nature of the ligands. Common geometries for transition metal complexes include square planar (often for Pd(II) and Cu(II)), tetrahedral (common for Zn(II)), and octahedral. The stability of these complexes is a critical factor in their potential utility and is often quantified by stability constants. The steric bulk provided by the N,N-dimethyl and 5-methyl groups on the aniline ring of "this compound" would be expected to influence both the coordination geometry and the stability of its metal complexes.

Detailed characterization of these complexes would typically involve techniques such as X-ray crystallography to determine the solid-state structure, and various spectroscopic methods (NMR, UV-Vis, IR) to probe the structure in solution.

Interactive Table: Coordination Geometries of Transition Metals

| Metal Ion | Typical Coordination Number(s) | Common Geometries |

| Palladium (Pd) | 4 | Square Planar |

| Copper (Cu) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral |

| Zinc (Zn) | 4, 6 | Tetrahedral, Octahedral |

Applications in Catalysis

Metal complexes derived from aminomethyl-substituted anilines have potential applications in various catalytic transformations. The ligand's structure can be tuned to influence the activity and selectivity of the metal catalyst. For instance, chiral ligands can be used for enantioselective catalysis. While specific catalytic applications of complexes derived from "this compound" are not detailed in the provided search results, related systems suggest potential utility in areas such as C-N bond formation and amination reactions.

Chiral Ligand Design for Asymmetric Transformations

No studies were found that describe the design, synthesis, or application of chiral ligands derived from this compound for use in asymmetric transformations. The principles of chiral ligand design often involve creating a C2-symmetric or non-symmetrical environment around a metal center to control the stereoselectivity of a reaction, but there is no literature applying these principles to this specific aniline derivative. uni-muenchen.denih.gov

Catalytic Roles in A³ Coupling Reactions

There is no available research detailing the use of this compound or its derivatives as catalysts or ligands in A³ (aldehyde-alkyne-amine) coupling reactions.

Integration into Hydrogen-Bonded Organic Frameworks (HOFs)

No publications were identified that report the integration of this compound as a building block or tecton in the construction of hydrogen-bonded organic frameworks (HOFs). The formation of HOFs relies on specific, directional hydrogen bonding interactions to create porous, crystalline structures, and the utility of this compound for such purposes has not been explored in the available literature. researchgate.netmdpi.comchemistryviews.org

Advanced Characterization Methodologies for 2 Aminomethyl N,n,5 Trimethylaniline and Its Derivatives

Spectroscopic Techniques

Spectroscopy is a cornerstone for the characterization of substituted anilines, offering non-destructive and highly detailed molecular information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P, 2D NMR, In-Situ NMR Kinetics)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules like 2-(aminomethyl)-N,N,5-trimethylaniline.